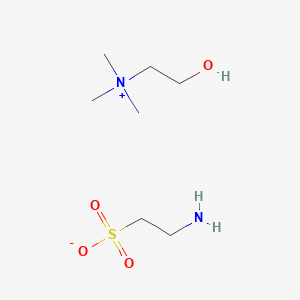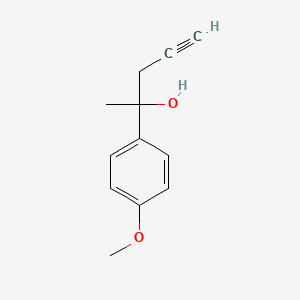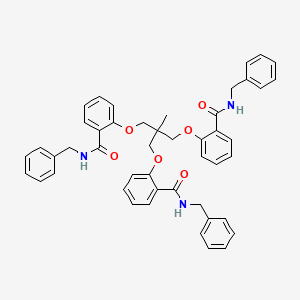![molecular formula C38H80N2O4 B11927185 Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is a synthetic organic compound characterized by its unique structure, which includes two hexadecylamino groups and four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexadecylamine and a suitable hexane derivative.
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as alkylation or acylation.
Introduction of Amino Groups: Hexadecylamino groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Control of temperature and pressure to achieve desired yields.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in cell membrane interactions. The long hexadecyl chains can mimic lipid bilayers, making it useful in the study of membrane proteins and lipid interactions.
Medicine
In medicine, (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is investigated for its potential as a drug delivery agent. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs and enhance their delivery to target tissues.
Industry
In industry, this compound is explored for its use in the formulation of surfactants and emulsifiers. Its ability to stabilize emulsions makes it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol involves its interaction with biological membranes. The hexadecyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane proteins and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-Hexane-1,2,3,4,5,6-hexaol: A polyhydric alcohol with similar hydroxyl groups but lacking the hexadecylamino groups.
(2S,3S,4R,5R,6R)-3-Acetamido-4,5-dihydroxy-6-(sulfooxy)methyl-tetrahydro-2H-pyran-2-yl: A compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3R,4R,5S)-1,6-bis(hexadecylamino)hexane-2,3,4,5-tetraol is unique due to its combination of hexadecylamino and hydroxyl groups. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
Molecular Formula |
C38H80N2O4 |
|---|---|
Molecular Weight |
629.1 g/mol |
IUPAC Name |
1,6-bis(hexadecylamino)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C38H80N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)37(43)38(44)36(42)34-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-44H,3-34H2,1-2H3 |
InChI Key |
ZQNNKLUCKJTSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCC(C(C(C(CNCCCCCCCCCCCCCCCC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)




![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

